Cas no 39944-77-9 (tricyclo2.2.1.0,2,6heptan-3-amine)

Tricyclo[2.2.1.0²,⁶]heptan-3-amine is a structurally unique bicyclic amine characterized by its rigid tricyclic framework, which imparts significant steric and electronic properties. This compound is of interest in synthetic chemistry due to its potential as a building block for pharmaceuticals, agrochemicals, and specialty materials. The strained ring system enhances reactivity, enabling selective functionalization, while the amine group provides a versatile handle for further derivatization. Its compact, three-dimensional geometry may also contribute to enhanced binding affinity in ligand design. The compound's stability and well-defined stereochemistry make it a valuable intermediate for research and industrial applications requiring precise molecular architectures.
tricyclo2.2.1.0,2,6heptan-3-amine structure
39944-77-9 structure
Product Name:tricyclo2.2.1.0,2,6heptan-3-amine
CAS No:39944-77-9
MF:C7H11N
MW:109.168941736221
CID:3965599
PubChem ID:53740364
Update Time:2025-10-31

tricyclo2.2.1.0,2,6heptan-3-amine Chemical and Physical Properties

Names and Identifiers

    • Tricyclo[2.2.1.02,6]heptan-3-amine
    • tricyclo2.2.1.0,2,6heptan-3-amine
    • SCHEMBL8721460
    • EN300-1715987
    • LQOHITYZFHUZFZ-UHFFFAOYSA-N
    • 39944-77-9
    • AKOS006340679
    • tricyclo[2.2.1.0,2,6]heptan-3-amine
    • 3-Aminotricyclo[2,2,1,02,6 ]heptane
    • Inchi: 1S/C7H11N/c8-7-3-1-4-5(2-3)6(4)7/h3-7H,1-2,8H2
    • InChI Key: LQOHITYZFHUZFZ-UHFFFAOYSA-N
    • SMILES: NC1C2CC3C(C2)C31

Computed Properties

  • Exact Mass: 109.089
  • Monoisotopic Mass: 109.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 26Ų

tricyclo2.2.1.0,2,6heptan-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1715987-1g
tricyclo[2.2.1.0,2,6]heptan-3-amine
39944-77-9
1g
$1357.0 2023-09-20
Enamine
EN300-1715987-5g
tricyclo[2.2.1.0,2,6]heptan-3-amine
39944-77-9
5g
$3935.0 2023-09-20
Enamine
EN300-1715987-10g
tricyclo[2.2.1.0,2,6]heptan-3-amine
39944-77-9
10g
$5837.0 2023-09-20
Enamine
EN300-1715987-0.05g
tricyclo[2.2.1.0,2,6]heptan-3-amine
39944-77-9
0.05g
$1140.0 2023-09-20
Enamine
EN300-1715987-0.1g
tricyclo[2.2.1.0,2,6]heptan-3-amine
39944-77-9
0.1g
$1195.0 2023-09-20
Enamine
EN300-1715987-0.25g
tricyclo[2.2.1.0,2,6]heptan-3-amine
39944-77-9
0.25g
$1249.0 2023-09-20
Enamine
EN300-1715987-0.5g
tricyclo[2.2.1.0,2,6]heptan-3-amine
39944-77-9
0.5g
$1302.0 2023-09-20
Enamine
EN300-1715987-1.0g
tricyclo[2.2.1.0,2,6]heptan-3-amine
39944-77-9
1g
$1357.0 2023-05-27
Enamine
EN300-1715987-2.5g
tricyclo[2.2.1.0,2,6]heptan-3-amine
39944-77-9
2.5g
$2660.0 2023-09-20
Enamine
EN300-1715987-5.0g
tricyclo[2.2.1.0,2,6]heptan-3-amine
39944-77-9
5g
$3935.0 2023-05-27

tricyclo2.2.1.0,2,6heptan-3-amine Related Literature

Additional information on tricyclo2.2.1.0,2,6heptan-3-amine

Tricyclo[2.2.1.02,6]heptan-3-amine: An Overview of a Versatile Compound (CAS No. 39944-77-9)

Tricyclo[2.2.1.02,6]heptan-3-amine, with the CAS number 39944-77-9, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of tricyclic amines and is characterized by its complex cyclic structure, which imparts it with a range of interesting chemical and biological properties.

The molecular structure of tricyclo[2.2.1.02,6]heptan-3-amine consists of a seven-membered ring with three fused cyclopropane rings, forming a tricyclic system. The presence of the amine functional group at the C-3 position adds to its reactivity and potential for forming various derivatives and complexes. This structural complexity makes it an attractive candidate for a wide array of applications, from synthetic intermediates to drug discovery.

In recent years, tricyclo[2.2.1.02,6]heptan-3-amine has been extensively studied for its potential in medicinal chemistry. One of the key areas of interest is its role as a scaffold for the development of novel therapeutic agents. The tricyclic framework provides a rigid and stable platform that can be modified through various functional groups to target specific biological pathways or receptors.

A notable example of its application in drug discovery is its use as a starting material for the synthesis of compounds with anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has highlighted the potential of tricyclo[2.2.1.02,6]heptan-3-amine-based derivatives in reducing inflammation and pain without significant side effects. These derivatives have shown promise in preclinical studies, demonstrating their efficacy in animal models of inflammatory diseases.

Beyond its medicinal applications, tricyclo[2.2.1.02,6]heptan-3-amine has also found utility in organic synthesis as a chiral building block. Its unique stereochemistry allows for the construction of complex molecules with high enantioselectivity, making it valuable in the synthesis of natural products and chiral pharmaceuticals.

In addition to its synthetic applications, tricyclo[2.2.1.02,6]heptan-3-amine has been explored for its potential as a ligand in coordination chemistry. Studies have shown that it can form stable complexes with various metal ions, which can be utilized in catalysis and materials science. For instance, complexes derived from tricyclo[2.2.1.02,6]heptan-3-amine have been used as catalysts in asymmetric synthesis reactions, demonstrating high enantioselectivity and activity.

The physical and chemical properties of tricyclo[2.2.1.02,6]heptan-3-amine have been well-characterized through various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided detailed insights into its molecular structure and behavior in different solvents and conditions.

In terms of safety and handling, tricyclo[2.2.1.02,6]heptan-3-amine is generally considered to be stable under standard laboratory conditions but should be handled with care to avoid exposure to skin or inhalation of vapors. Proper personal protective equipment (PPE) should be used when working with this compound.

The future prospects for tricyclo[2.2.1.02,6]heptan-3-amine are promising across multiple disciplines within chemistry and biology. Ongoing research continues to uncover new applications and derivatives that could lead to significant advancements in areas such as drug development, catalysis, and materials science.

In conclusion, CAS No 39944-77-9 tricyclo[2.2.1.02,6]heptan-3-amine is a multifaceted compound with a rich structural foundation that offers numerous opportunities for scientific exploration and practical application. Its unique properties make it an invaluable tool for researchers aiming to push the boundaries of chemical innovation.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd